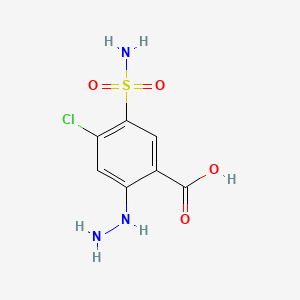

Benzoic acid, 4-chloro-2-hydrazino-5-sulfamoyl-

CAS No.: 4793-73-1

Cat. No.: VC17007838

Molecular Formula: C7H8ClN3O4S

Molecular Weight: 265.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4793-73-1 |

|---|---|

| Molecular Formula | C7H8ClN3O4S |

| Molecular Weight | 265.68 g/mol |

| IUPAC Name | 4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid |

| Standard InChI | InChI=1S/C7H8ClN3O4S/c8-4-2-5(11-9)3(7(12)13)1-6(4)16(10,14)15/h1-2,11H,9H2,(H,12,13)(H2,10,14,15) |

| Standard InChI Key | WMMMACHQLMVPEW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NN)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 4-chloro-2-hydrazinyl-5-sulfamoylbenzoic acid, reflecting its substitution pattern:

-

A chlorine atom at position 4.

-

A hydrazine group (-NH-NH) at position 2.

-

A sulfamoyl group (-SO-NH) at position 5.

-

A carboxylic acid group (-COOH) at position 1.

Its molecular formula is CHClNOS, with a molecular weight of 264.67 g/mol (calculated from atomic masses).

Structural Comparison to Related Compounds

This compound shares structural similarities with other sulfamoyl- and hydrazino-substituted benzoic acids:

-

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CID 12462572) : Replaces the hydrazino group with fluorine, yielding a molecular formula of CHClFNOS.

-

2-Hydrazinyl-5-sulfobenzoic acid (CID 117760) : Lacks the chlorine and sulfamoyl groups, featuring a sulfonic acid (-SOH) instead.

Synthesis and Derivatization Pathways

Synthesis of the Core Structure

The synthesis of 4-chloro-2-hydrazino-5-sulfamoylbenzoic acid likely involves sequential functionalization of the benzoic acid backbone:

-

Chlorination: Introduction of chlorine at position 4 via electrophilic substitution .

-

Sulfamoylation: Reaction with sulfamoyl chloride (HN-SOCl) to install the sulfamoyl group at position 5 .

-

Hydrazination: Substitution at position 2 using hydrazine (NH-NH) under basic conditions .

Derivative Formation

This compound serves as a precursor for pharmacologically active molecules:

-

Schiff Bases: Condensation of the hydrazino group with carbonyl compounds (e.g., aldehydes/ketones) forms imine linkages, enhancing metal-chelating properties .

-

Coordination Complexes: The sulfamoyl and hydrazino groups act as ligands for transition metals (e.g., Zn, Cu), potentially yielding antimicrobial agents .

Physicochemical Properties

Solubility and Stability

-

Solubility: Polar functional groups (sulfamoyl, carboxylic acid) confer solubility in aqueous buffers (pH > 4) and polar solvents like DMSO. Limited solubility in nonpolar solvents (logP ≈ 0.7) .

-

Stability: Susceptible to hydrolysis under acidic conditions due to the hydrazino group. Storage at -20°C in inert atmospheres is recommended.

Spectroscopic Characteristics

-

IR Spectroscopy: Key absorption bands include:

-

NMR: H NMR signals for aromatic protons appear as doublets (δ 7.2–8.1 ppm), while hydrazino protons resonate at δ 4.5–5.0 ppm .

Biological Activity and Applications

Enzyme Inhibition

Sulfamoyl-containing compounds are known inhibitors of carbonic anhydrase and cholinesterase :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume